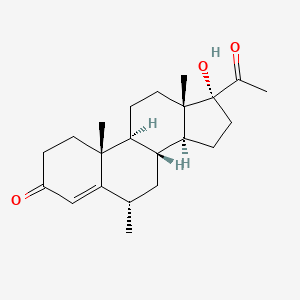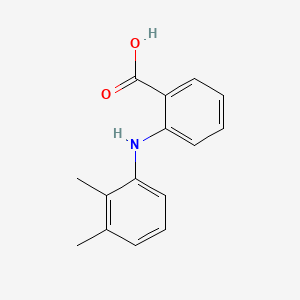
Maytansinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Maytansinol and its derivatives have numerous scientific research applications. In chemistry, they are used as precursors for the synthesis of maytansine derivatives. In biology and medicine, this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . These ADCs selectively target cancer cells, delivering the cytotoxic agent directly to the tumor, thereby minimizing systemic toxicity . Additionally, this compound has been studied for its potential in combination therapies with radiation .
Wirkmechanismus
Target of Action
Maytansinol, also known as Ansamitocin P-0, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division and intracellular transport .
Mode of Action
This compound exhibits its action by inhibiting the polymerization of tubulin and inducing its depolymerization . This disruption of microtubule dynamics interferes with mitotic spindle formation, thus inhibiting cell division . The ester moiety at the C3 position of this compound plays a significant role in its biological activity and cell permeability .
Biochemical Pathways
This compound affects the microtubule dynamics within the cell, disrupting the normal function of the mitotic spindle and leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death . The post-PKS modifications of ansamitocin biosynthesis are flexible, which brings a potential of producing this compound .
Pharmacokinetics
It’s known that this compound is used in the preparation of antibody-drug conjugates (adcs), where it serves as a potent cytotoxic agent . In ADCs, the drug is linked to a specific antibody, which allows for targeted delivery to cancer cells .
Result of Action
The primary result of this compound’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially the elimination of the cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of certain proteins or other molecules in the cellular environment . Additionally, the stability of this compound can be influenced by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
Maytansinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a p53-dependent effect in Drosophila cells and human cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Maytansinol can be prepared through various synthetic routes. One method involves reacting a compound of Formula I with at least one organometallic reagent to produce the compound of Formula II . Another method involves converting bridged acetals of this compound to this compound, which minimizes processing steps and reduces solvent volumes, making the process more efficient and scalable . Industrial production methods often employ these synthetic routes to ensure high yields and purity of the compound.
Analyse Chemischer Reaktionen
Maytansinol undergoes several types of chemical reactions, including acylation, oxidation, and reduction. The acylation reaction of this compound is particularly significant as it leads to the formation of various derivatives with novel modifications of the maytansine scaffold . Common reagents used in these reactions include organometallic reagents and acylating agents. The major products formed from these reactions are maytansine derivatives, which have shown high cytotoxicity and potential in targeted cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Maytansinol is structurally similar to other maytansinoids, such as ansamitocin P-3 and ansamitocin P-4 . These compounds share the same ansamacrolide structure and exhibit similar cytotoxic properties. this compound is unique in its ability to form a wide range of derivatives through acylation reactions, making it a valuable precursor for the development of targeted cancer therapies . Other similar compounds include mertansine (DM1) and ravtansine (DM4), which are used in antibody-drug conjugates for cancer treatment .
Eigenschaften
CAS-Nummer |
57103-68-1 |
|---|---|
Molekularformel |
C28H37ClN2O8 |
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
(2R,5S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20?,21?,22-,25?,27+,28+/m1/s1 |
InChI-Schlüssel |
QWPXBEHQFHACTK-DTOWAFQPSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
Isomerische SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
Aussehen |
Solid powder |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Maytansinol; Ansamitocin P-0; Ansamitocin P 0; Antibiotic C 15003P 0; NSC 239386; NSC-239386; NSC239386; maytansine derivative. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















